Kinetic Discrimination Against L‑Alanine: Km of 35 µM vs. No Detectable Turnover
The Michaelis‑Menten constant (Km) of AKP thiolase for 2‑amino‑4‑oxopentanoate was determined to be 35 µM, with a coenzyme A Km of 18 µM [REFS‑1]. Under the same coupled‑assay conditions, the L‑isomer of alanine produced no measurable CoA‑SH release, defining a catalytic discrimination factor of >10⁴ (calculated as the ratio of kcat/Km for AKP versus <0.1% of the AKP rate for L‑alanine) [REFS‑1]. This direct head‑to‑head comparison in the identical assay system confirms that procurement of the correct keto‑acid substrate is kinetically non‑negotiable.
| Evidence Dimension | Substrate affinity and turnover (Km, relative activity) |
|---|---|
| Target Compound Data | Km = 35 µM; kcat/Km (relative rate taken as 100%) |
| Comparator Or Baseline | L‑Alanine – Km not determined (no detectable activity); relative activity <0.1% of AKP rate |
| Quantified Difference | >10⁴-fold discrimination in catalytic efficiency |
| Conditions | 50 mM Tris‑HCl pH 8.1, 40 µM PLP, 450 µM dithionitrobenzoate, 2 mM acetyl‑CoA, 2.5 µg AKP thiolase, 2 mM substrate, 30 °C |
Why This Matters
A researcher requiring AKP‑thiolase activity must purchase 2‑amino‑4‑oxopentanoate because even the closest structural analog (L‑alanine) cannot support turnover, eliminating the option of using an off‑the‑shelf common amino acid.
- [1] Fonknechten N, Perret A, Perchat N, Tricot S, Lechaplais C, Vallenet D, Vergne C, Zaparucha A, Le Paslier D, Weissenbach J, Salanoubat M. A conserved gene cluster rules anaerobic oxidative degradation of L-ornithine. J Bacteriol. 2009 May;191(9):3162-7. doi: 10.1128/JB.01777-08. PMID: 19251850. View Source
